Chlorure de 2-fluoro-6-méthylbenzoyle

Vue d'ensemble

Description

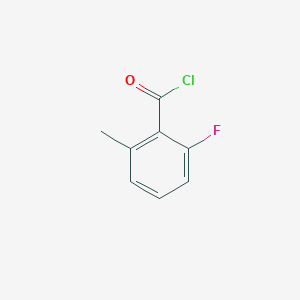

2-Fluoro-6-methylbenzoyl chloride is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Fluoro-6-methylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-methylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique du chlorure de 2-fluoro-6-méthylbenzoyle :

Synthèse pharmaceutique

Le this compound est utilisé dans la synthèse de l’avacopan, un médicament approuvé par la FDA pour le traitement de la vascularite associée aux anticorps antineutrophiles cytoplasmiques. Le composé est impliqué dans l’étape de benzoylation, qui est cruciale pour former la liaison amide dans la structure moléculaire du médicament .

Formulations agrochimiques

Ce composé trouve des applications dans l’industrie agrochimique, contribuant à la formulation d’agents de protection des cultures de pointe. Ses propriétés moléculaires distinctes contribuent à créer des pesticides puissants et sélectifs .

Chimie analytique

En chimie analytique, ce composé est utilisé comme réactif pour diverses analyses chimiques, notamment la RMN, la CLHP, la LC-MS et l’UPLC, en raison de sa signature chimique distincte qui aide à l’identification et à la quantification des composés .

Recherche et développement

Ce composé est largement utilisé dans les laboratoires de R&D à des fins expérimentales, explorant son potentiel dans de nouvelles réactions et procédés chimiques .

Mécanisme D'action

Mode of Action

2-Fluoro-6-methylbenzoyl chloride, like other acyl chlorides, is highly reactive due to the good leaving group (Cl-) and the polarized carbonyl group. It can react with nucleophiles such as amines or alcohols to form amides or esters, respectively . The presence of the fluorine atom at the ortho position to the acyl chloride group may influence the reactivity and selectivity of the compound.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the action, efficacy, and stability of 2-Fluoro-6-methylbenzoyl chloride . For instance, in an aqueous environment, it would readily hydrolyze to form 2-fluoro-6-methylbenzoic acid.

Activité Biologique

2-Fluoro-6-methylbenzoyl chloride (CAS Number: 535961-78-5) is an aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. This article reviews the biological activity of 2-fluoro-6-methylbenzoyl chloride, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Formula: CHClFO

Molecular Weight: 172.59 g/mol

Purity: ≥98%

Physical State: Liquid or solid at room temperature

Storage Conditions: Inert atmosphere recommended

Biological Activity Overview

The biological activity of 2-fluoro-6-methylbenzoyl chloride is primarily linked to its role as a synthetic precursor in the development of various pharmacologically active compounds. Notably, it is involved in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, which are crucial in cancer therapy.

- EGFR Inhibition : The compound acts as a building block for synthesizing EGFR inhibitors, which have shown significant potency (340 nM) against the receptor. This inhibition is essential for blocking cancer cell proliferation in tumors expressing activated EGFR variants .

- Radical Bromination : The methyl group in 2-fluoro-6-methylbenzoic acid undergoes radical bromination, facilitating nucleophilic substitution reactions that lead to biologically active derivatives .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds derived from 2-fluoro-6-methylbenzoyl chloride:

Case Study 1: Synthesis of EGFR Inhibitors

A study highlighted the use of 2-fluoro-6-methylbenzoic acid (a derivative) in synthesizing a potent EGFR inhibitor. The research demonstrated that modifications at specific positions on the benzene ring significantly influenced the inhibitor's potency and selectivity against mutant forms of EGFR .

Case Study 2: Antineoplastic Activity

Research on fluorinated benzoic acids has shown that introducing halogen atoms can enhance drug permeability and potency. For instance, derivatives synthesized from 2-fluoro-6-methylbenzoyl chloride exhibited improved efficacy in inhibiting tumor growth in preclinical models .

Data Table: Comparison of Biological Activities

Propriétés

IUPAC Name |

2-fluoro-6-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGLVQRGMPQKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30664593 | |

| Record name | 2-Fluoro-6-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535961-78-5 | |

| Record name | 2-Fluoro-6-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.